
Methyl 2-hydroxy-2-phenylpropanoate
Overview
Description
Methyl 2-hydroxy-2-phenylpropanoate (C₁₁H₁₄O₃, MW 194.23) is a tertiary α-hydroxy ester characterized by a hydroxyl group and a phenyl substituent on the α-carbon of the propanoate backbone. It is synthesized via methods such as LDA-mediated alkylation or nucleophilic substitution, as demonstrated in procedures yielding a yellow oil with IR νmax at 3493 cm⁻¹ (OH stretch) and 1724 cm⁻¹ (C=O stretch) . Its ^1H NMR (500 MHz, CDCl₃) shows distinct signals at δ 1.79 (s, C(2)CH₃), 3.76 (s, OH), and 7.27–7.57 ppm (aromatic protons), confirming its structure . The compound serves as a precursor for acylated derivatives, such as Methyl 2-(isobutyryloxy)-2-phenylpropanoate, via reactions with anhydrides and catalysts like DMAP .
Preparation Methods
Fischer Esterification: Acid-Catalyzed Synthesis
The most widely employed method for synthesizing methyl 2-hydroxy-2-phenylpropanoate is Fischer esterification , which involves the direct reaction of 2-hydroxy-2-phenylpropanoic acid with methanol under acidic conditions. This equilibrium-driven process is catalyzed by strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
Reaction Mechanism and Conditions
The carboxylic acid group of 2-hydroxy-2-phenylpropanoic acid undergoes protonation by the acid catalyst, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent deprotonation yields the ester product. Key parameters include:
- Molar ratio : A 5:1 excess of methanol to acid drives the equilibrium toward ester formation.
- Temperature : Reflux conditions (~65°C for methanol) accelerate the reaction.
- Catalyst concentration : 1–5% v/v H₂SO₄ ensures efficient protonation without excessive side reactions.
Table 1: Optimized Conditions for Fischer Esterification
Parameter | Value/Range | Impact on Yield |
---|---|---|
Methanol:Acid ratio | 5:1 | Maximizes conversion |
Catalyst (H₂SO₄) | 3% v/v | Balances activity and side reactions |
Reaction time | 6–8 hours | Ensures >90% completion |
Temperature | 65°C (reflux) | Accelerates kinetics |
Challenges and Mitigation
The hydroxyl group at the β-position introduces risks of dehydration, potentially forming 2-phenylpropenoic acid derivatives. To suppress this:
- Short reaction times : Minimize exposure to high temperatures.
- Inert atmosphere : Nitrogen purging reduces oxidative side reactions.
- Water removal : Use of a Dean-Stark trap improves equilibrium shift.
Acyl Chloride Intermediate Method
For laboratories prioritizing yield over scalability, synthesis via acyl chloride intermediates offers a high-purity route.
Synthesis Steps
- Chlorination : Treat 2-hydroxy-2-phenylpropanoic acid with thionyl chloride (SOCl₂) to form 2-hydroxy-2-phenylpropanoyl chloride.
- Esterification : React the acyl chloride with methanol at low temperatures (0–5°C) to prevent hydroxyl group reactivity.
Table 2: Acyl Chloride Method Performance
Metric | Fischer Esterification | Acyl Chloride Method |
---|---|---|
Yield | 70–80% | 85–90% |
Purity | 90–95% | 95–98% |
Scalability | High | Moderate |
Byproducts | Water | HCl, SO₂ |
Advantages
- Faster kinetics : Reactions often complete within 1–2 hours.
- Reduced dehydration : Low-temperature conditions preserve the hydroxyl group.
Enzymatic Esterification: Green Chemistry Approaches
Lipase-catalyzed esterification has emerged as a sustainable alternative, particularly using immobilized enzymes like Candida antarctica lipase B (CAL-B).
Process Parameters
- Solvent system : Tert-butanol or solvent-free conditions.
- Temperature : 30–40°C to maintain enzyme activity.
- Water activity : Controlled via molecular sieves (α_w ≈ 0.2).
Table 3: Enzymatic vs. Chemical Methods
Factor | Enzymatic | Fischer Esterification |
---|---|---|
Energy consumption | Low | High |
Catalyst cost | High initial cost | Low |
Environmental impact | Minimal waste | Acidic waste streams |
Limitations
- Substrate inhibition : High methanol concentrations (>3M) deactivate lipases.
- Reaction time : 24–48 hours for >80% conversion.
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost-effectiveness and throughput.
Continuous Flow Reactors
- Enhanced heat transfer : Reduces localized overheating and dehydration.
- Residence time : 30–60 minutes at 70°C with H₂SO₄ catalyst.
- Yield : 88% with 99% purity post-distillation.
Crystallization Purification
- Solvent system : Hexane/ethyl acetate (4:1) for recrystallization.
- Purity : >99% after two crystallization cycles.
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2-phenylpropanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 2-hydroxy-2-phenylpropanol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) and amines (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Methyl 2-oxo-2-phenylpropanoate
Reduction: Methyl 2-hydroxy-2-phenylpropanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Methyl 2-hydroxy-2-phenylpropanoate is used in scientific research for various purposes:
- As a building block in organic synthesis this compound can serve as a starting material or intermediate in the synthesis of more complex molecules.
- In biochemical studies It is used in experiments involving α-hydroxyacid oxidases to understand their biochemical and structural properties .
- As a substrate in enzymatic reactions this compound can be used to study enzymatic reactions, such as those involving Hmo Y128F mutants .
Industrial Applications
- Pharmaceutical Research: Due to its structural similarity to biologically active compounds, this compound is explored for potential applications in drug development.
- Fragrance Industry: Methyl 2-methyl-2-phenylpropanoate is used for its pleasant aroma in the fragrance industry and in the production of specialty chemicals.
Chemical Properties and Reactions
This compound can undergo several chemical reactions, which makes it a versatile compound for various applications:
- Esterification: It is produced through the esterification of 2-methyl-2-phenylpropanoic acid with methanol, using an acid catalyst such as sulfuric acid.
- Hydrolysis: It can be hydrolyzed back to 2-methyl-2-phenylpropanoic acid and methanol in the presence of a strong acid or base.
Safety and Hazards
It is important to note the safety and hazard information associated with Methyl 2-hydroxy-3-phenylpropanoate:
- GHS Classification: According to GHS classifications, it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
- Precautionary Statements: Includes advice to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-phenylpropanoate depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, participating in various metabolic pathways. The compound’s hydroxyl and ester groups allow it to interact with different molecular targets, facilitating its incorporation into larger molecules or its transformation into other bioactive compounds .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their molecular features, and distinguishing properties:
Reactivity and Functionalization
- Hydroxyl Group Reactivity: this compound undergoes acylation (e.g., with isobutyric anhydride) to form esters like S27 (92% yield) and S28 (89% yield), whereas analogs lacking hydroxyl groups (e.g., Ethyl 2-methyl-2-phenylpropanoate) cannot participate in such reactions .
- Steric Effects: tert-Butyl 2-hydroxy-2-phenylpropanoate exhibits slower reaction rates in nucleophilic substitutions due to steric hindrance from the bulky tert-butyl group, contrasting with the methyl ester's higher reactivity .
- Acid Derivatives: 2-(2-Methoxyphenyl)-2-methylpropanoic acid (a carboxylic acid analog) demonstrates pH-dependent solubility and is unsuitable for esterification without prior activation, unlike the methyl ester .
Spectral and Physical Property Differences
- IR Spectroscopy: Hydroxyl-containing analogs (e.g., this compound) show broad O–H stretches (~3493 cm⁻¹), absent in non-hydroxylated derivatives like Ethyl 2-methyl-2-phenylpropanoate .
- NMR Shifts: The methyl group adjacent to the hydroxyl in this compound resonates at δ 1.79 ppm, whereas the tert-butyl group in its analog appears as a singlet near δ 1.20 ppm .
- Boiling Points: Ethyl esters (e.g., Ethyl 2-methyl-2-phenylpropanoate) generally have higher boiling points (~220°C) compared to methyl esters (~200°C) due to increased molecular weight .
Biological Activity
Methyl 2-hydroxy-2-phenylpropanoate, also known as this compound (CAS Number: 20731-95-7), is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 180.20 g/mol. The compound features a hydroxyl group and an ester functional group, which contribute to its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of derivatives related to this compound. For instance, research indicated that certain derivatives exhibited significant inhibitory activity against cancer cell lines such as HCT-116, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Notably, compounds derived from this class showed selectivity for cancerous cells over normal cells, indicating a promising therapeutic window for anticancer applications .
Table 1: Inhibitory Activity of Methyl Derivatives on HCT-116 Cells
Compound | IC50 (mg/mL) | Selectivity |
---|---|---|
7a | 0.12 | High |
7g | 0.12 | High |
7d | 0.81 | Moderate |
This selectivity was further confirmed through DAPI staining assays, which revealed nuclear disintegration in treated cancer cells, suggesting apoptosis as a mechanism of action .
Antihistamine Activity
This compound and its derivatives have also been studied for their antihistamine properties. Specifically, they exhibit high selectivity for H1 receptors without significant interaction with other pharmaceutical targets, making them suitable candidates for treating allergic conditions . This selectivity is particularly beneficial for patients with concurrent cardiovascular issues who may be on multiple medications.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Heat Shock Proteins : Compounds related to this compound have shown affinity for heat shock proteins such as TRAP1, which play a role in cancer cell survival and proliferation. This interaction may contribute to the observed anticancer effects .
- Collagen Production Inhibition : In plant systems, this compound has been reported to inhibit collagen production, which may have implications for its use in dermatological applications or wound healing .
- Receptor Activity Against Fungi : The compound has demonstrated receptor activity against certain fungal species, suggesting potential applications in antifungal therapies .
Study on Anticancer Activity
In a study published in Royal Society of Chemistry, researchers synthesized various derivatives of this compound and evaluated their antiproliferative effects on human cancer cell lines. The findings reported that compounds exhibited significant cytotoxicity against HCT-116 cells while sparing normal HEK-293 cells, highlighting their potential as selective anticancer agents .
Antihistamine Efficacy
A patent analysis revealed that derivatives of this compound showed promising results in preclinical models for antihistamine activity. These compounds were effective at managing allergic reactions without the side effects commonly associated with broader-spectrum antihistamines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-hydroxy-2-phenylpropanoate, and how do reaction conditions influence yield and purity?
- Answer: this compound can be synthesized via esterification of 2-hydroxy-2-phenylpropanoic acid with methanol under acidic catalysis, or through nucleophilic substitution of halogenated precursors. Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., H₂SO₄ vs. p-toluenesulfonic acid) significantly impact yield and purity. For instance, elevated temperatures may accelerate esterification but risk side reactions like dehydration. Purification via recrystallization or column chromatography is critical to isolate the product from unreacted starting materials or byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester and hydroxyl group positions, while IR spectroscopy identifies functional groups (e.g., C=O at ~1740 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. For crystallographic validation, X-ray diffraction paired with SHELXL refinement ensures accurate structural determination, resolving ambiguities in stereochemistry .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Answer: The compound serves as a chiral intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and β-hydroxy ester derivatives. Its hydroxyl and ester groups enable functionalization into prodrugs or bioactive molecules. Recent studies explore its role in modulating enzyme activity, such as cyclooxygenase inhibition, though further in vitro assays are needed to validate therapeutic potential .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer: Use fume hoods to minimize inhalation risks, and wear nitrile gloves and safety goggles to prevent skin/eye contact. Emergency showers and eyewash stations must be accessible. Contaminated clothing should be removed immediately and laundered separately. Avoid ingestion or exposure in unventilated spaces, and adhere to GHS guidelines for chemical storage .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Answer: Enantioselective synthesis using chiral catalysts (e.g., L-proline derivatives) or kinetic resolution via enzymatic esterification can enhance enantiomeric excess (ee). Analytical methods like chiral HPLC or capillary electrophoresis are critical for monitoring purity. Impurity profiles, such as those listed in pharmaceutical reference standards (e.g., EP impurities), guide optimization of reaction conditions .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic models for this compound?
- Answer: Discrepancies often arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. Cross-validation using variable-temperature NMR and density functional theory (DFT) calculations reconciles such differences. SHELXL refinement with high-resolution crystallographic data ensures accurate bond-length and angle measurements, reducing model bias .
Q. What advanced analytical methods are used to detect and quantify trace impurities in this compound?
- Answer: Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) achieves parts-per-million detection limits. Reference standards for common impurities (e.g., regioisomers or oxidation byproducts) enable quantification. Accelerated stability studies under forced degradation conditions (heat, light, pH extremes) identify degradation pathways .
Q. How does the steric environment of this compound influence its reactivity in nucleophilic reactions?
- Answer: The bulky phenyl and methyl groups adjacent to the hydroxyl create steric hindrance, slowing nucleophilic attack at the ester carbonyl. Molecular mechanics simulations (e.g., MM2 force field) predict reactivity trends, while kinetic studies under varying solvent polarities (e.g., THF vs. DMF) validate these models .
Q. What computational approaches are employed to predict the biological activity of this compound derivatives?
- Answer: Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity. Molecular docking simulations (AutoDock Vina) predict binding affinities to target proteins, such as COX-1/2. In silico ADMET profiling assesses pharmacokinetic properties prior to in vivo testing .
Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?
- Answer: Standardized assay protocols (e.g., fixed IC₅₀ measurement conditions) minimize variability. Meta-analyses of published data using tools like RevMan identify outliers and confounding factors (e.g., solvent choice in cell-based assays). Collaborative reproducibility studies under controlled conditions (e.g., NIH Rigor Standards) are recommended .
Properties
IUPAC Name |
methyl 2-hydroxy-2-phenylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(12,9(11)13-2)8-6-4-3-5-7-8/h3-7,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMFKOGXDUTORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20731-95-7 | |
Record name | methyl 2-hydroxy-2-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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